![molecular formula C24H44BrNO B14254170 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide CAS No. 183585-20-8](/img/structure/B14254170.png)
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a long alkyl chain, imparts distinct physicochemical properties that make it valuable for specific applications.
準備方法
The synthesis of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide typically involves the quaternization of pyridine with an alkylating agent. One common method is the reaction of pyridine with octadecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反応の分析
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: The compound exhibits antimicrobial properties and is used in the development of disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines. Its ability to disrupt cellular membranes makes it a candidate for drug delivery applications.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of 1-[(Octadecyloxy)methyl]pyridin-1-ium bromide involves its interaction with cellular membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and anticancer applications, where the compound targets and destroys pathogenic cells. The pyridinium moiety also interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1-[(Octadecyloxy)methyl]pyridin-1-ium bromide can be compared with other pyridinium salts and quaternary ammonium compounds:
1-Dodecyl-4-(dimethylamino)pyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
4-(Dimethylamino)pyridin-1-ium bromide: Lacks the long alkyl chain, making it less effective as a surfactant but useful in other catalytic applications.
N-Benzyl-4-N,N-dimethylaminopyridinium salt: Exhibits high catalytic activity in oxidation reactions, similar to this compound, but with different substrate specificity.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct surface-active properties and enhances its interaction with biological membranes, making it valuable for specific applications in various fields.
特性
CAS番号 |
183585-20-8 |
|---|---|
分子式 |
C24H44BrNO |
分子量 |
442.5 g/mol |
IUPAC名 |
1-(octadecoxymethyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C24H44NO.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25;/h17-19,21-22H,2-16,20,23-24H2,1H3;1H/q+1;/p-1 |
InChIキー |
JPEIBRBHMCTGEF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
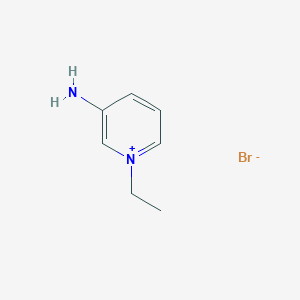
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
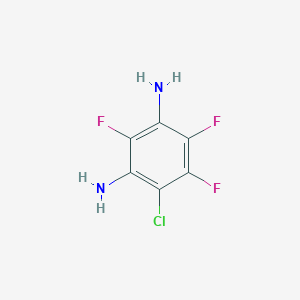
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
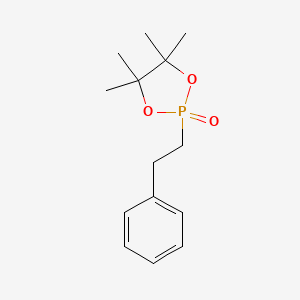

![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
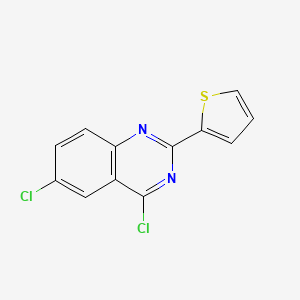
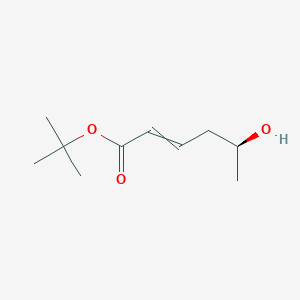
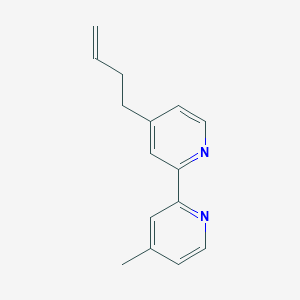
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
